molecular formula C15H9FO3 B14120860 2-[(3-Fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one

2-[(3-Fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one

Cat. No.: B14120860
M. Wt: 256.23 g/mol
InChI Key: CISJJIPWRRRGMU-UHFFFAOYSA-N
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Description

2-[(3-Fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one is a chemical compound known for its unique structure and properties. It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one typically involves the condensation of 3-fluorobenzaldehyde with 6-hydroxy-1-benzofuran-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in various substituted benzofuran derivatives.

Scientific Research Applications

2-[(3-Fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-Fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
  • 2-[(2-Chloro-6-fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
  • N’-[(E)-(2-Chloro-6-fluorophenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide

Uniqueness

2-[(3-Fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one is unique due to its specific substitution pattern and the presence of both hydroxyl and fluorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H9FO3

Molecular Weight

256.23 g/mol

IUPAC Name

2-[(3-fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one

InChI

InChI=1S/C15H9FO3/c16-10-3-1-2-9(6-10)7-14-15(18)12-5-4-11(17)8-13(12)19-14/h1-8,17H

InChI Key

CISJJIPWRRRGMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C=C2C(=O)C3=C(O2)C=C(C=C3)O

Origin of Product

United States

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